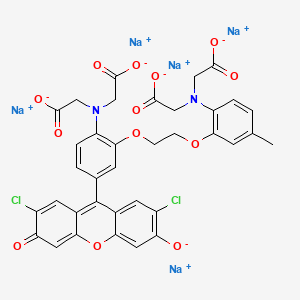

Fluo-3 (sodium salt)

Description

Propriétés

Formule moléculaire |

C36H25Cl2N2Na5O13 |

|---|---|

Poids moléculaire |

879.4 g/mol |

Nom IUPAC |

pentasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30Cl2N2O13.5Na/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

Clé InChI |

QWVYPFKPTIDBTE-UHFFFAOYSA-I |

SMILES canonique |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

Technical Deep Dive: Fluo-3 Sodium Salt Spectral Dynamics & Experimental Protocols

Content Type: Technical Guide Author Role: Senior Application Scientist Audience: Researchers, Biophysicists, and Drug Discovery Scientists[1]

Executive Summary: The Photophysics of Calcium Sensing

Fluo-3 sodium salt (Fluo-3

This guide dissects the spectral mechanics of Fluo-3

Spectral Characteristics & Physicochemical Properties[2][3][4][5][6][7]

The utility of Fluo-3 lies in its non-ratiometric fluorescence enhancement.[1] Upon binding

Core Spectral Data

The following parameters are critical for configuring optical benches (confocal, flow cytometry, or plate readers).

| Parameter | Value | Notes |

| Excitation Max ( | 506 nm | Efficiently excited by 488 nm Argon-ion lasers (approx. 80-90% max efficiency).[1][2] |

| Emission Max ( | 526 nm | Compatible with standard FITC/GFP filter sets (510–550 nm bandpass).[1][2] |

| Dissociation Constant ( | ~325–390 nM | Measured at 22°C. |

| Extinction Coefficient ( | 86,000 | At 506 nm.[1][2][4][5] Indicates high absorptivity.[1][2][6] |

| Quantum Yield ( | ~0.15 | At saturating |

| Solubility | Water ( | Highly soluble due to carboxylate groups; impermeable to lipid bilayers.[1][2] |

Mechanism of Action: Photoinduced Electron Transfer (PET)

Understanding the mechanism is vital for troubleshooting background noise.[1] In the unbound state, the BAPTA chelating moiety acts as an electron donor to the excited fluorophore (xanthene system), quenching fluorescence via Photoinduced Electron Transfer (PET).[1]

-

Ca-Free: PET occurs

Fluorescence Quenched (Dark).[1][2] -

Ca-Bound:

binding withdraws electron density from the nitrogen lone pairs on BAPTA

Experimental Workflow: Loading & Calibration

Unlike Fluo-3 AM, the sodium salt cannot passively diffuse into cells.[1] It must be physically introduced.[1] This constraint is also its greatest strength: you know exactly how much dye is inside the cell , eliminating the "esterase variability" variable.[1]

Loading Methodologies

-

Patch-Clamp Pipette Perfusion: The gold standard.[1] The dye diffuses from the pipette into the cytosol.[1]

-

Microinjection: Direct pressure injection into large cells (e.g., oocytes).[1][2]

-

Electroporation: For loading populations of suspension cells.[1]

Visualization of Experimental Logic

The following diagram illustrates the decision process and workflow for utilizing Fluo-3 Sodium Salt versus the AM ester.

Caption: Decision matrix and workflow for selecting and utilizing Fluo-3 Sodium Salt for quantitative calcium imaging.

Protocol: Absolute Calcium Concentration Determination

To convert arbitrary fluorescence units (AFU) into molar calcium concentration, you must calibrate the system.[1] Since Fluo-3 is non-ratiometric, this requires determining the dynamic range (

The Single-Wavelength Equation

[1][2]Where:

- : Fluorescence intensity of the sample.[1][3][8][9]

-

: Fluorescence at zero

-

: Fluorescence at saturating

- : Dissociation constant (must be adjusted for temperature).[1][2]

Step-by-Step Calibration (In Vitro / Pipette)

This protocol assumes loading via a patch pipette.[1][2]

-

Prepare Calibration Solutions:

-

Determine

: -

Determine

: -

Calculate:

-

Apply the equation above.

-

Critical Note on Temperature:

The

-

22°C (Room Temp):

.[1][2] -

37°C (Physiological):

typically increases.[1][2][10] If performing experiments at 37°C, you must determine

Troubleshooting & Limitations

Photobleaching

Fluo-3 is susceptible to photobleaching under high-intensity laser exposure.[1][2]

-

Mitigation: Use the lowest laser power feasible (0.5–2%) and minimize dwell time. For time-lapse, use a shutter to block excitation between frames.[1][2]

Dye Compartmentalization

While less prone to compartmentalization than the AM ester (which can get trapped in mitochondria), Fluo-3

-

Solution: For experiments >1 hour, include Probenecid (1–2.5 mM) in the buffer to inhibit organic anion transporters.[1]

Binding Kinetics

Fluo-3 has a relatively fast dissociation rate (

Caption: Kinetic equilibrium of Fluo-3. Rapid

References

-

Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores.[1][2] Journal of Biological Chemistry. Link

-

Thermo Fisher Scientific. Fluo-3 Product Information & Spectra. Molecular Probes Handbook. Link

-

AAT Bioquest. Fluo-3, Pentasodium Salt Spectral Properties. AAT Bioquest Database.[1][2][6] Link

-

Biotium. Fluo-3 Calcium Indicator Protocols. Biotium Tech Support. Link

-

Harkins, A. B., et al. (1993). Calibration of the fluorescent calcium indicator fluo-3 in muscle fibers.[1] Biophysical Journal.[1][2] Link

Sources

- 1. biotium.com [biotium.com]

- 2. caymanchem.com [caymanchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluo-3, pentasodium salt | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. rsc.org [rsc.org]

- 7. Fluo-3 | AAT Bioquest [aatbio.com]

- 8. static.horiba.com [static.horiba.com]

- 9. Fluo-3-AM Assay [protocols.io]

- 10. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluo-3 pentasodium salt molecular weight and formula

Precision Calcium Quantitation & Calibration Standards

Executive Summary & Chemical Architecture

In the realm of calcium imaging, Fluo-3 Pentasodium Salt serves a distinct role separate from its membrane-permeant counterpart, Fluo-3 AM.[1] While the AM ester is designed for bulk loading into live cells, the pentasodium salt is the biologically active, membrane-impermeant form.[1] It represents the final state of the fluorophore after cytosolic esterases have hydrolyzed the AM groups.[1]

Consequently, the pentasodium salt is the absolute standard for quantifying intracellular calcium (

Physicochemical Identity[1][2][3]

| Parameter | Specification |

| Chemical Name | Fluo-3, pentasodium salt |

| Molecular Formula | |

| Molecular Weight | 879.44 g/mol |

| CAS Number | 134907-84-9 |

| Solubility | Water (pH > 6), DMSO |

| Appearance | Orange-red solid |

Structural Insight: The "pentasodium" designation indicates that the five carboxylic acid protons of the free acid form (

Photophysics & Binding Kinetics[1]

Fluo-3 is a BAPTA-based indicator.[1][2][3] Its fluorescence enhancement mechanism relies on the relief of photoinduced electron transfer (PET) quenching upon calcium binding.[1] Unlike ratiometric dyes (e.g., Fura-2), Fluo-3 exhibits an intensometric response: its emission intensity increases without a shift in peak wavelength.[1]

Spectral Data Table

| Property | Value | Notes |

| Excitation Max | 506 nm | Compatible with 488 nm Argon-ion lasers |

| Emission Max | 526 nm | Detectable in standard FITC/GFP channels |

| 390 nM | Measured at 22°C; temp/pH dependent | |

| Dynamic Range | > 40-fold | Fluorescence increase from zero to saturated |

| Extinction Coeff. | At 506 nm |

Mechanism of Action

The following diagram illustrates the transition from the low-fluorescence unbound state to the high-fluorescence bound state.

Figure 1: State transition of Fluo-3.[1] Upon chelating calcium, the PET quenching mechanism is disrupted, resulting in a massive increase in quantum yield at 526 nm.[1]

Strategic Applications & Operational Logic

Why use the Pentasodium Salt instead of the AM ester?

-

In Vitro Calibration: To convert arbitrary fluorescence units (AFU) from live-cell imaging into molar calcium concentrations, you must generate a standard curve.[1] The AM ester cannot be used for this because it is non-fluorescent until hydrolyzed.[1][4] The pentasodium salt mimics the hydrolyzed, active intracellular species .

-

Patch Clamp & Microinjection: When precise loading is required (avoiding compartmentalization into organelles), the salt form is added directly to the patch pipette internal solution.[1]

-

High-Throughput Screening (HTS): Used in cell-free assays to test calcium chelating potential of drug candidates.[1]

Protocol: Absolute Calcium Calibration

Objective: Determine the

Reagents Required[1][2][3][5][6][7]

-

EGTA (Calcium chelator for zero

).[1] - standard (For saturation).[1]

-

MOPS/KCl Buffer (pH 7.2, mimics cytosolic ionic strength).[1]

Step-by-Step Methodology

-

Stock Preparation:

-

Buffer Setup (The "Calibration Kit" Approach):

-

Zero Ca Solution: 10 mM MOPS, 100 mM KCl, 10 mM EGTA (pH 7.2).

-

High Ca Solution: 10 mM MOPS, 100 mM KCl, 10 mM

(pH 7.2).

-

-

Titration Series:

-

Measurement:

Experimental Workflow Diagram

Figure 2: Workflow for generating an in vitro calibration curve using Fluo-3 Pentasodium Salt.

Troubleshooting & Validation

-

pH Sensitivity: The

of Fluo-3 is stable between pH 7.0 and 7.[1]5. Deviation outside this range (common in ischemic cell models) will alter the binding affinity.[1] Always verify the pH of your calibration buffers.[1] -

Temperature Dependence: The standard

of 390 nM is at 22°C. At physiological temperature (37°C), the -

Stoichiometry: Ensure

to avoid buffering the calcium you are trying to measure.[1] 1-5 μM dye is standard.[1]

References

-

Minta, A., Kao, J. P., & Tsien, R. Y. (1989).[1] Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein.[1] Journal of Biological Chemistry, 264(14), 8171-8178.[1] Retrieved from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fluo-3, pentasodium salt | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Calcium dissociation constant (Kd) of Fluo-3 sodium salt

Technical Whitepaper: The Calcium Dissociation Constant (

Executive Summary: Beyond the "Book Value"

In high-throughput screening and intracellular calcium imaging, Fluo-3 remains a workhorse dye due to its compatibility with 488 nm argon-ion laser excitation.[1] However, a critical error persists in experimental design: the reliance on the nominal dissociation constant (

While accurate in simplified cell-free buffers at 22°C, this value is rarely applicable to physiological assays. In the complex cytosolic environment at 37°C, the effective

Physicochemical Mechanism: The BAPTA-PET Coupling

To understand why

The Fluorescence Switch (PET Mechanism)

Fluo-3 is non-ratiometric; it does not shift emission wavelengths upon binding calcium.[1][2] Instead, it relies on Photoinduced Electron Transfer (PET) .

-

Apo State (No Ca²⁺): The nitrogen lone pair electrons on the BAPTA moiety quench the excited fluorophore via electron transfer. The dye is essentially non-fluorescent (

).[3] -

Sat State (Ca²⁺ Bound): Calcium binding engages the nitrogen lone pairs, raising their redox potential. This blocks the electron transfer, relieving the quench. The fluorophore emits photons (

).[1][3]

The Dissociation Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ): Variables and Values[1][5][6][7][8][9]

The

Table 1: Comparative Values of Fluo-3

| Condition | Temperature | Buffer Composition | Reported | Source |

| Standard In-Vitro | 22°C | 100 mM KCl, 10 mM MOPS, pH 7.2 | 390 nM | Minta et al., 1989 |

| Physiological In-Vitro | 37°C | 100 mM KCl, 10 mM MOPS, pH 7.2 | ~600 - 700 nM | Thermo Fisher / Empirical |

| Intracellular (Cytosol) | 22°C | Cytosol (High Viscosity/Protein) | ~800 nM | Harkins et al., 1993 |

| Intracellular (Cytosol) | 37°C | Cytosol (Active Metabolism) | 1.1 µM - 1.4 µM | Various |

Critical Insight: Using the 22°C cell-free value (390 nM) for a 37°C live-cell assay will result in a significant underestimation of intracellular calcium levels.

Protocol: Determination of (In-Vitro Method)

For drug development assays, you must validate the

Reagents Required

-

Fluo-3 Pentapotassium/Sodium Salt (Cell impermeant).

-

Zero Ca²⁺ Buffer: 10 mM

EGTA, 100 mM KCl, 10 mM MOPS, pH 7.20.[5] -

High Ca²⁺ Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS, pH 7.20.[1]

-

Note: Using commercial Calcium Calibration Buffer Kits (e.g., from Biotium or Thermo Fisher) is recommended to avoid pH-metric titration errors.

-

Step-by-Step Workflow

-

Prepare Dye Stock: Dissolve Fluo-3 salt in dH2O to 1 mM.

-

Prepare Working Solutions:

-

Solution A (Zero Ca): Add 5 µM Fluo-3 to the Zero Ca²⁺ Buffer.

-

Solution B (High Ca): Add 5 µM Fluo-3 to the High Ca²⁺ Buffer (Free Ca²⁺ ~39 µM).

-

-

Cross-Dilution:

-

Measurement:

Data Analysis (The Hill Equation)

Plot

-

The x-intercept is the

. -

Alternatively, use a non-linear regression fit to:

In-Situ Calibration: The "Gold Standard" for Live Cells

For researchers using Fluo-3 AM (ester) in live cells, in-vitro calibration is insufficient due to intracellular hydrolysis and compartmentalization. You must perform an In-Situ Calibration at the end of your experiment.

Crucial Note on Mn²⁺ Quenching:

Since BAPTA binds heavy metals with higher affinity than calcium,

- (fluorescence with Manganese) is roughly equivalent to background autofluorescence.

-

Calculation:

(assuming dynamic range is >100). If using Mn quenching:

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Dynamic Range ( | Incomplete hydrolysis of AM ester. | Increase incubation time; wash cells for 30 min after loading to allow de-esterification. |

| Dye Leakage | Anion transporters pumping dye out.[6] | Add Probenecid (1-2.5 mM) to loading and assay buffer.[1] |

| High Background | Dye sequestration in organelles. | Load at room temperature (22°C) instead of 37°C to minimize compartmentalization. |

| Heavy Metal Interference | Zn²⁺ or Cu²⁺ binding. | Use TPEN (heavy metal chelator) to verify signal is Ca²⁺ specific. |

References

-

Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein. Journal of Biological Chemistry, 264(14), 8171–8178.

-

Thermo Fisher Scientific. (2005). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Chapter 19: Indicators for Ca2+, Mg2+, Zn2+ and Other Metal Ions.

-

Harkins, A. B., Kurebayashi, N., & Baylor, S. M. (1993). Resting myoplasmic free calcium in frog skeletal muscle fibers estimated with fluo-3. Biophysical Journal, 65(2), 865–881.

-

Biotium. (2018).[2] Fluo-3, AM Ester Product Information & Protocol.

-

Eberhard, M., & Erne, P. (1989).[7] Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence.[7] Biochemical and Biophysical Research Communications, 163(1), 309–314.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Fluo-3 - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. biotium.com [biotium.com]

- 7. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to Fluo-3 Sodium Salt Solubility in Water vs. DMSO

Introduction: The Enduring Utility of Fluo-3 in Calcium Signaling Research

Since its development by Roger Y. Tsien and colleagues, Fluo-3 has remained a cornerstone for investigating intracellular calcium (Ca²⁺) dynamics.[1] Its utility stems from a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a powerful tool for researchers in diverse fields, from neuroscience to drug discovery.[2] Fluo-3 is a visible light-excitable dye, compatible with the 488 nm argon-ion laser, which is a common feature of confocal microscopes and flow cytometers.[2] This guide focuses on the pentasodium salt form of Fluo-3, a membrane-impermeant variant that is introduced into cells via physical methods. A critical, and often perplexing, aspect of working with Fluo-3 sodium salt is the choice of solvent for preparing stock solutions. This decision, between water and dimethyl sulfoxide (DMSO), has significant implications for experimental design, execution, and data interpretation. Here, we provide an in-depth technical analysis to empower researchers to make informed decisions regarding the optimal solvent for their specific applications.

Understanding the Forms of Fluo-3: The Salt vs. The AM Ester

A frequent point of confusion is the distinction between Fluo-3 sodium salt and Fluo-3 acetoxymethyl (AM) ester. The key difference lies in their cell permeability.

-

Fluo-3 Pentasodium Salt: This is the salt form of the active indicator. It is a charged molecule and, therefore, cannot passively cross the cell membrane.[3] It is the preferred choice for applications where direct introduction into the cell is possible, such as through microinjection or scrape loading, or for in vitro assays.

-

Fluo-3 AM Ester: This is a modified, uncharged version of Fluo-3 that is membrane-permeant. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, charged Fluo-3 molecule in the cytoplasm.[4] While convenient for loading large populations of cells, the AM ester form has its own set of challenges, including incomplete de-esterification and compartmentalization within organelles.

This guide will focus exclusively on the Fluo-3 pentasodium salt .

A Deep Dive into Solubility: Water vs. DMSO

The choice of solvent for Fluo-3 sodium salt is not arbitrary. It hinges on the chemical properties of the dye and the intended application.

Quantitative Solubility and Key Properties

While exact solubility limits can be batch-dependent and are often not explicitly stated in safety data sheets[5], practical laboratory experience and manufacturer guidance provide a clear picture.

| Property | Water | DMSO (Dimethyl Sulfoxide) |

| Solubility | Soluble (pH > 6)[3][6] | Soluble[3][6] |

| Practical Concentration | Readily prepares solutions up to 10 mM[7] | Used for preparing stock solutions, typically in the mM range |

| pH Dependence | Highly dependent; requires pH > 6 for full solubility[3][6] | Not significantly pH-dependent for solubilization |

| Cellular Toxicity | Non-toxic | Can be toxic to cells at higher concentrations[8] |

| Freezing Point | 0°C | 18.5°C |

The Chemistry of Solvation: Why the Difference Matters

Fluo-3 pentasodium salt is a polyanionic molecule with a significant aromatic component. Its solubility is governed by its interactions with the solvent molecules.

Caption: Solvation of Fluo-3 Sodium Salt in Water vs. DMSO.

-

In Water: As a polar, protic solvent, water is exceptionally effective at solvating ions. The positively charged sodium ions (Na⁺) are readily surrounded by the partial negative charge on the oxygen atoms of water molecules. The five carboxylate groups on the Fluo-3 molecule are deprotonated at neutral or alkaline pH, resulting in a polyanion. These negative charges are stabilized by hydrogen bonding with water molecules. This strong solvation of both the cation and the polyanionic dye overcomes the crystal lattice energy of the salt, leading to good solubility. The pH dependence is critical; at acidic pH, the carboxylate groups become protonated, reducing the charge and, consequently, the solubility in water.

-

In DMSO: DMSO is a polar, aprotic solvent. It has a strong dipole with a partial negative charge on the oxygen and a partial positive charge on the sulfur. The partial positive charge on the sulfur can interact with the anionic Fluo-3 molecule, and the partial negative charge on the oxygen can solvate the sodium cations. However, DMSO cannot act as a hydrogen bond donor, which is a key interaction for stabilizing the anionic carboxylate groups. While DMSO is a powerful solvent for many organic molecules, its ability to solvate small, hard cations like Na⁺ is less efficient than water.[9]

Experimental Protocols: A Self-Validating Approach

The choice of solvent directly impacts the preparation of stock and working solutions. The following protocols are designed to ensure reproducibility and minimize experimental artifacts.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Fluo-3 Sodium Salt

This protocol is ideal for applications where the final concentration of DMSO must be minimized or eliminated, such as in some electrophysiological recordings or in vitro assays.

Materials:

-

Fluo-3 pentasodium salt (e.g., 1 mg)

-

High-purity water (e.g., ultrapure, sterile)

-

Small volume of a weak base (e.g., 0.1 M NaOH) if needed

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Weighing and Initial Dispensing: Accurately weigh out the desired amount of Fluo-3 pentasodium salt. For example, to make a 10 mM stock solution from 1 mg of Fluo-3 pentasodium salt (MW ~879.44 g/mol ), you will need approximately 113.7 µL of water.[7]

-

Reconstitution: Add the calculated volume of high-purity water to the vial containing the Fluo-3 powder.

-

Solubilization: Vortex the solution thoroughly. The dissolution may be slow. Gentle warming (to no more than 37°C) can aid in solubilization.

-

pH Adjustment (Critical Step): Check the pH of the solution using a micro pH electrode or pH paper. If the solution is not fully dissolved or appears cloudy, the pH may be too low. Add a small volume (e.g., 0.1-0.5 µL) of 0.1 M NaOH, and vortex again. Repeat until the solution is clear. The final pH should be between 7.0 and 7.5. This step is crucial as the solubility of Fluo-3 sodium salt is pH-dependent.[3][6]

-

Final Clarification: Briefly centrifuge the vial to pellet any undissolved particulates.

-

Storage: Aliquot the stock solution into single-use tubes and store at -20°C, protected from light. Aqueous stock solutions should be stable for at least six months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1-5 mM DMSO Stock Solution of Fluo-3 Sodium Salt

A DMSO stock solution can be advantageous for its ease of preparation and stability. However, the final concentration of DMSO in the working solution must be carefully controlled to avoid cellular toxicity.

Materials:

-

Fluo-3 pentasodium salt

-

Anhydrous DMSO

-

Vortex mixer

Procedure:

-

Weighing and Dispensing: Weigh the Fluo-3 pentasodium salt in a suitable vial.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 1 mM solution from 1 mg, add approximately 1.14 mL of DMSO).

-

Solubilization: Vortex thoroughly until the powder is completely dissolved. The dissolution in DMSO is generally faster than in water.

-

Storage: Store the DMSO stock solution in small aliquots at -20°C, protected from light and moisture.

Loading Fluo-3 Sodium Salt into Cells: Microinjection and Scrape Loading

As a membrane-impermeant dye, Fluo-3 sodium salt must be physically introduced into the cytoplasm.

Caption: Workflow for Loading Fluo-3 Sodium Salt into Cells.

Protocol 3: Microinjection of Fluo-3 Sodium Salt

Principle: A fine-tipped glass micropipette filled with the Fluo-3 solution is used to directly inject the dye into the cytoplasm of a single cell. This method offers precise control over the amount of dye delivered to individual cells.

Procedure:

-

Prepare Working Solution: Dilute the Fluo-3 sodium salt stock solution (either aqueous or DMSO-based) in an appropriate intracellular buffer (e.g., a potassium-based buffer) to a final concentration of 50-200 µM. If using a DMSO stock, ensure the final DMSO concentration is below 0.1%.

-

Backfill Micropipette: Carefully backfill a clean, pulled glass micropipette with the Fluo-3 working solution.

-

Cell Impalement: Under microscopic guidance, gently bring the micropipette into contact with the target cell and apply a brief pulse of positive pressure to inject the dye.

-

Incubation: Allow the cell to recover for a few minutes to allow the dye to diffuse throughout the cytoplasm.

-

Imaging: Proceed with fluorescence imaging to monitor changes in intracellular calcium.

Protocol 4: Scrape Loading of Fluo-3 Sodium Salt

Principle: A confluent monolayer of cells is gently scraped in the presence of the Fluo-3 solution. The mechanical disruption temporarily permeabilizes the cell membrane, allowing the dye to enter the cells along the scrape line.

Procedure:

-

Prepare Working Solution: Prepare a working solution of Fluo-3 sodium salt at a concentration of 1-5 mM in a buffered saline solution (e.g., PBS or HBSS).

-

Cell Preparation: Grow cells to a confluent monolayer in a petri dish or on a coverslip.

-

Loading: Remove the culture medium and rinse the cells with the buffered saline solution. Add a small volume of the Fluo-3 working solution to cover the cell monolayer.

-

Scraping: Using a sterile scalpel blade or a rubber policeman, make several parallel scrapes across the monolayer.

-

Incubation: Incubate the cells for 5-10 minutes at room temperature to allow the dye to enter the permeabilized cells.

-

Washing: Gently wash the cells several times with the buffered saline solution to remove the extracellular Fluo-3.

-

Imaging: Image the cells along the scrape line. The cells immediately adjacent to the scrape will be brightly fluorescent.

Troubleshooting Common Issues

-

Precipitation in Aqueous Stock: This is almost always due to a low pH. Add a small amount of a weak base as described in Protocol 1.

-

Low Fluorescence Signal: This could be due to insufficient loading of the dye or a low resting intracellular calcium concentration. For microinjection, try a slightly longer injection pulse. For scrape loading, ensure the scrapes are not too harsh, as this can lead to excessive cell death.

-

High Background Fluorescence: Ensure thorough washing after loading to remove all extracellular dye.

-

Cell Death: For scrape loading, optimize the scraping technique to be gentle. For both methods, ensure the buffers are sterile and at the correct osmolarity. If using a DMSO stock, verify that the final concentration is not cytotoxic.

Conclusion: Making an Informed Solvent Choice

The decision to use water or DMSO for preparing Fluo-3 sodium salt stock solutions is a critical step in experimental design.

-

Choose water when it is imperative to avoid DMSO in the final experimental system. Be prepared to carefully monitor and adjust the pH to ensure complete solubilization.

-

Choose DMSO for its ease of use and the stability of the resulting stock solution. However, always be mindful of the final DMSO concentration in your working solution to mitigate potential cytotoxic effects.

By understanding the chemical principles of solubility and adhering to robust, validated protocols, researchers can confidently harness the power of Fluo-3 sodium salt to illuminate the intricate world of intracellular calcium signaling.

References

- AAT Bioquest. (2023, March 27). Safety Data Sheet: Fluo-3, pentasodium salt.

- Biotium. (n.d.).

- Chemos GmbH & Co. KG. (2024, June 19). Safety Data Sheet: Fluorescein disodium salt. Chemos GmbH & Co. KG.

- Biotium. (2018, September 18).

-

Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM. Dojindo. Retrieved February 8, 2024, from [Link]

- Current Protocols in Toxicology. (2001). Assay of Intracellular Free Calcium in RAW 264.

- protocols.io. (2022, September 4). Fluo-3-AM Assay. protocols.io.

- Liou, G.-S., et al. (2010). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Journal of Polymer Science Part A: Polymer Chemistry, 48(13), 2845-2857.

- Stack Exchange. (2016, September 24). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse? Chemistry Stack Exchange.

- Trapp, S., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 936-944.

- Trafford, A. W., et al. (1999). Effect of intracellular pH on spontaneous Ca2+ sparks in rat ventricular myocytes. The Journal of Physiology, 520(3), 717-727.

- ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water?

- Quora. (2024, October 30).

- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)

- de Oliveira, G. A. P., et al. (2026, January 16). pH-Dependent Conformational Changes in Grb2 Monomer Reveal Different Binding Sites for Coumarin.

Sources

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. biotium.com [biotium.com]

- 7. Fluo-3, pentasodium salt | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating Intracellular Calcium Signaling: A Technical Guide to Fluo-3 AM Ester and Fluo-3 Sodium Salt

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure intracellular Ca²⁺ dynamics is paramount for researchers in fields ranging from neuroscience to drug discovery. Among the arsenal of fluorescent Ca²⁺ indicators, Fluo-3 has long been a workhorse. However, its utility is delivered in two distinct formulations: the acetoxymethyl (AM) ester and the sodium salt. This technical guide provides an in-depth exploration of the fundamental differences, applications, and experimental considerations for both Fluo-3 AM ester and Fluo-3 sodium salt, empowering researchers to make informed decisions for their specific experimental needs.

The Core Distinction: Getting the Dye Inside the Cell

The primary difference between Fluo-3 AM ester and Fluo-3 sodium salt lies in their ability to cross the cell membrane. This fundamental property dictates their respective loading procedures and, consequently, their experimental applications.

Fluo-3 AM Ester: The Cell-Permeant Prodrug

Fluo-3 AM ester is a lipophilic derivative of Fluo-3, rendered membrane-permeant by the addition of acetoxymethyl ester groups.[1][2] This chemical modification allows the molecule to passively diffuse across the plasma membrane into the cytoplasm.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, liberating the active, carboxylated form of Fluo-3.[3][4][5] This active form is hydrophilic and thus trapped within the cell, ready to bind to Ca²⁺.[4] Fluo-3 AM itself is not fluorescent and does not bind calcium.[6][7]

Fluo-3 Sodium Salt: The Active, Membrane-Impermeant Form

In contrast, Fluo-3 sodium salt is the active, Ca²⁺-sensitive form of the dye.[8] It is a salt and therefore highly water-soluble and membrane-impermeant.[2][4] This characteristic prevents it from being loaded into cells through simple incubation. Instead, more direct methods are required to introduce it into the cytoplasm.[9]

Mechanism of Calcium Detection

Once inside the cell and in its active form, Fluo-3 detects changes in intracellular Ca²⁺ concentration through a significant increase in fluorescence intensity upon binding to Ca²⁺. In its Ca²⁺-free state, Fluo-3 is essentially non-fluorescent.[4][7] However, upon chelation of Ca²⁺, its fluorescence emission at approximately 526 nm increases dramatically, by at least 40 to 100-fold.[7][10][11] This large dynamic range provides a high-contrast signal for detecting Ca²⁺ transients.[4][12] Fluo-3 is typically excited by the 488 nm line of an argon-ion laser, making it compatible with standard flow cytometers and confocal microscopes.[4][11]

It is important to note that Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity is modulated by Ca²⁺ binding, but its excitation and emission wavelengths do not shift.[7][11] This precludes ratiometric measurements, which can be used with other dyes like Fura-2 to control for variations in dye concentration and cell thickness.

Comparative Analysis: Fluo-3 AM vs. Fluo-3 Sodium Salt

To aid in the selection of the appropriate Fluo-3 formulation, the following table summarizes their key characteristics and applications.

| Feature | Fluo-3 AM Ester | Fluo-3 Sodium Salt |

| Chemical Form | Acetoxymethyl ester of Fluo-3 | Sodium salt of Fluo-3 |

| Membrane Permeability | Permeant[1][2] | Impermeant[2][4] |

| Cell Loading Method | Passive diffusion and incubation[13] | Microinjection, electroporation, or patch pipette[9] |

| Activation | Requires intracellular esterase cleavage[3][4] | Already in active form |

| Primary Applications | High-throughput screening, flow cytometry, confocal microscopy of cell populations[5][11] | Single-cell studies, calibration of intracellular Ca²⁺, studies in lipid membrane-free systems[9] |

| Advantages | Simple loading procedure for large cell populations, non-invasive. | Precise control over intracellular dye concentration, suitable for cell-free assays. |

| Disadvantages | Potential for incomplete de-esterification, compartmentalization in organelles, leakage from cells.[5][10] | Technically demanding loading procedures, potential for cell damage, not suitable for high-throughput applications. |

Experimental Protocols

Loading Cells with Fluo-3 AM Ester

This protocol provides a general guideline for loading adherent or suspension cells with Fluo-3 AM. Optimization of dye concentration, incubation time, and temperature is crucial for each cell type and experimental setup.

Materials:

-

Fluo-3 AM (stored as a stock solution in anhydrous DMSO at -20°C)[7]

-

Pluronic® F-127 (a non-ionic detergent to aid in dye solubilization)[5]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (an anion-transport inhibitor to reduce dye leakage, optional)[10]

Step-by-Step Protocol:

-

Prepare Loading Solution:

-

Thaw the Fluo-3 AM stock solution and Pluronic F-127 solution (if using) to room temperature.[14]

-

For a final loading concentration of 4 µM, dilute the Fluo-3 AM stock solution into pre-warmed HBSS.[15][16]

-

To aid in dispersion, the Fluo-3 AM can be first mixed with an equal volume of 20% Pluronic F-127 in DMSO before dilution in the buffer.[7]

-

If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[10]

-

-

Cell Loading:

-

For adherent cells, remove the culture medium and wash the cells once with HBSS.

-

For suspension cells, pellet the cells by centrifugation and resuspend in HBSS.

-

Add the Fluo-3 AM loading solution to the cells.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[10][14] The optimal time and temperature should be determined empirically. Lowering the temperature can sometimes reduce dye compartmentalization.[10]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed HBSS to remove extracellular dye.[13][15]

-

Incubate the cells for an additional 10-30 minutes at the desired experimental temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[13][17]

-

-

Imaging:

-

The cells are now ready for fluorescence imaging. Excite the cells at ~488 nm and record the emission at ~526 nm.

-

Workflow for Fluo-3 AM Loading and Activation

Caption: Fluo-3 AM ester passively enters the cell and is activated by esterases.

Introducing Fluo-3 Sodium Salt into Cells

The delivery of Fluo-3 sodium salt requires physical disruption of the cell membrane. The choice of method depends on the cell type and the experimental goals.

Methods for Loading Fluo-3 Sodium Salt:

-

Microinjection: This technique involves using a fine glass micropipette to directly inject a solution of Fluo-3 sodium salt into the cytoplasm of a single cell. It offers precise control over the intracellular concentration but is low-throughput and requires specialized equipment.

-

Electroporation: This method uses an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of Fluo-3 sodium salt from the surrounding medium. It can be used for larger cell populations but can also affect cell viability.

-

Patch-Clamp Pipette: In electrophysiology experiments, Fluo-3 sodium salt can be included in the solution filling the patch-clamp pipette. As the pipette forms a whole-cell patch with the cell, the dye diffuses into the cytoplasm.

General Considerations for Fluo-3 Sodium Salt Loading:

-

The concentration of Fluo-3 sodium salt in the loading solution typically ranges from 50 to 200 µM.

-

The loading buffer should be a physiological salt solution that is compatible with the chosen loading method.

-

After loading, cells should be allowed to recover before the start of the experiment.

Workflow for Loading Fluo-3 Sodium Salt

Caption: Membrane-impermeant Fluo-3 sodium salt requires physical loading methods.

Calculating Intracellular Calcium Concentration

While Fluo-3 is not a ratiometric dye, it is possible to estimate the intracellular Ca²⁺ concentration ([Ca²⁺]i) using the following equation, derived from the law of mass action for the binding of a single Ca²⁺ ion to the dye:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where:

-

Kd is the dissociation constant of the Fluo-3-Ca²⁺ complex (approximately 390-450 nM, but can vary in the intracellular environment).[2][5]

-

F is the measured fluorescence intensity of the indicator at a given time.

-

Fmin is the fluorescence intensity of the indicator in the absence of Ca²⁺.

-

Fmax is the fluorescence intensity of the Ca²⁺-saturated indicator.

Determining Fmin and Fmax typically requires in situ calibration at the end of an experiment using ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular Ca²⁺ concentrations with Ca²⁺-free and Ca²⁺-saturating buffers, respectively.[10]

Conclusion and Best Practices

The choice between Fluo-3 AM ester and Fluo-3 sodium salt is dictated by the specific experimental question and the available instrumentation.

-

Fluo-3 AM ester is the go-to choice for studies involving large populations of cells, such as in flow cytometry and high-throughput screening, where its simple loading protocol is a significant advantage.

-

Fluo-3 sodium salt is indispensable for single-cell studies requiring precise control over dye concentration, for calibrating intracellular Ca²⁺ levels, and for experiments in cell-free systems.

Key considerations for successful experiments include:

-

Optimization: Always optimize loading conditions (dye concentration, time, temperature) for your specific cell type.

-

Controls: Include appropriate controls to account for background fluorescence and potential artifacts.

-

Calibration: For quantitative measurements of [Ca²⁺]i, perform in situ calibration to determine Fmin and Fmax.

-

Phototoxicity: Minimize exposure to excitation light to reduce phototoxicity and photobleaching.

By understanding the distinct properties and adhering to best practices for each formulation, researchers can effectively harness the power of Fluo-3 to unravel the complex and dynamic roles of intracellular calcium signaling.

References

-

ResearchGate. (n.d.). Interaction mechanism between flou-3 AM and Ca 2+. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Fluo-3. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM. Retrieved from [Link]

-

ION Biosciences. (n.d.). Fluo-3 AM | Calcium Indicator. Retrieved from [Link]

-

ResearchGate. (2025, June 20). [Troubleshooting] What is the difference between Fluo-3 and Fluo-3 AM, fluorescent chelators for Ca2+? Retrieved from [Link]

-

ION Biosciences. (n.d.). Fluo-3 K⁺ Salt. Retrieved from [Link]

-

ION Biosciences. (2021, January 6). FLUO-3 AM - Instructions. Retrieved from [Link]

-

Cold Spring Harbor Laboratory Press. (n.d.). Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluo-3 | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluo-3 - Wikipedia [en.wikipedia.org]

- 5. biotium.com [biotium.com]

- 6. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]

- 7. biotium.com [biotium.com]

- 8. targetmol.cn [targetmol.cn]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. labs.pbrc.edu [labs.pbrc.edu]

- 17. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]

Technical Guide: Fluo-3 Sodium Salt Calcium Binding Affinity Properties

Executive Summary

Fluo-3 sodium salt (Fluo-3 pentasodium salt) represents a cornerstone in calcium signaling quantification. Unlike its acetoxymethyl (AM) ester derivative—which is designed for membrane permeability—the sodium salt form is membrane-impermeant and serves as the thermodynamic "ground truth" for intracellular calcium calibration.

This guide provides a rigorous analysis of the physicochemical properties of Fluo-3 sodium salt, specifically focusing on its calcium binding affinity (

Chemical & Photophysical Architecture

Fluo-3 is a fluorescein-based dye modified with a BAPTA-like chelator backbone. Its non-ratiometric nature means its excitation and emission maxima do not shift upon calcium binding; instead, it exhibits a massive quantum yield increase.[1]

Spectral Properties

The fluorescence enhancement mechanism relies on the suppression of photoinduced electron transfer (PET) upon calcium chelation. In the unbound state, the BAPTA moiety quenches the fluorophore. Calcium binding relieves this quenching, resulting in a

| Property | Value | Notes |

| Excitation Max | 506 nm | Compatible with 488 nm Argon-ion lasers |

| Emission Max | 526 nm | Detectable via standard FITC filters |

| Quantum Yield ( | ~0.14 - 0.18 | Low fluorescence in unbound state |

| Extinction Coefficient | At 506 nm | |

| Solubility | Water, DMSO | Stable at pH > 6.0 |

Thermodynamics of Calcium Binding

The defining characteristic of Fluo-3 sodium salt is its dissociation constant (

Dissociation Constant ( ) Analysis

The standard

-

At 22°C (Standard Calibration):

-

At 37°C (Physiological Assays):

typically increases to ~800 - 900 nM .

Implication for Drug Development:

Using the 22°C

Kinetic Rates

Fluo-3 exhibits rapid binding kinetics, making it suitable for tracking high-frequency calcium oscillations (e.g., cardiomyocytes).

-

Dissociation Rate (

): Biexponential decay observed.[3]-

Fast phase:

(at 22°C) -

Slow phase:

.

-

-

Association Rate (

): Estimated

Binding Equilibrium Diagram

The following diagram illustrates the kinetic equilibrium and the factors influencing the bound state.

Figure 1: Kinetic equilibrium of Fluo-3 calcium binding. Note the temperature dependence of the dissociation rate.

Experimental Methodology: In Vitro Calibration

To determine the precise

The EGTA Titration Protocol

This protocol uses a "zero calcium" buffer and a "saturating calcium" buffer to create a standard curve.

Reagents:

-

Fluo-3 Pentasodium Salt:

dissolved in molecular grade water or DMSO. -

Zero Ca Buffer: 10 mM K₂EGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).

-

High Ca Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).

Workflow:

-

Prepare Dye Stock: Dilute Fluo-3 salt to a final concentration of 1

in the Zero Ca Buffer. -

Measure

: Record fluorescence intensity (Ex 506 / Em 526). -

Titration: Sequentially replace volumes of Zero Ca Buffer with High Ca Buffer to achieve precise free

steps (e.g., 0, 17 nM, 38 nM, ... 39-

Note: Use a calculator (e.g., MaxChelator) to determine exact mixing ratios based on temperature and pH.

-

-

Measure

: Record intensity at saturation. -

Curve Fitting: Plot Fluorescence vs.

and fit to the equation:

Calibration Logic Flow

Figure 2: Step-by-step workflow for determining the dissociation constant (

Comparative Analysis & Troubleshooting

Fluo-3 vs. Fluo-4

Fluo-4 is often preferred for imaging due to higher brightness, but Fluo-3 remains a standard for flow cytometry and specific kinetic assays.

| Feature | Fluo-3 | Fluo-4 |

| Chlorine/Fluorine Subs. | Chlorine | Fluorine |

| Brightness | High | Very High (2x Fluo-3) |

| 390 nM | 345 nM | |

| Loading Time | ~60 min | ~30-60 min |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background ( | Contaminating | Use ultrapure water; acid-wash glassware; add trace EGTA. |

| No Response to | Hydrolysis failure (if AM) or degradation | Use Sodium Salt to verify reader function. Check dye storage (-20°C). |

| Kd Drift | Temperature mismatch | Ensure calibration buffer and assay are at the exact same temperature. |

| Low Dynamic Range | pH < 6.5 | Adjust buffer pH to 7.2 - 7.4. Fluo-3 is pH sensitive.[3] |

References

-

Molecular Probes Handbook (Thermo Fisher Scientific). Fluorescent Ca2+ Indicators Excited with Visible Light. Detailed spectral and affinity data.

-

Eberhard, M., & Erne, P. (1989). Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence.[3] Biochemical and Biophysical Research Communications.[3] Establishes kinetic rates and temperature dependence.

-

Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein. Journal of Biological Chemistry.[1][2][4] The foundational paper describing Fluo-3 synthesis and properties.

-

AAT Bioquest. Fluo-3 Spectrum and Properties. Interactive spectral viewer and property summary.

-

Biotium. Fluo-3 Calcium Indicator Product Information. Protocols for loading and calibration.[2]

Sources

An In-Depth Technical Guide to Fluo-3 Sodium Salt: Maximizing Signal in Calcium Flux Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fluo-3, a cornerstone fluorescent indicator for cytosolic calcium. We will delve into the critical spectral properties of Fluo-3, provide validated experimental protocols, and offer insights gleaned from years of field application to ensure the integrity and reproducibility of your calcium flux assays.

Introduction: The Role of Fluo-3 in Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger vital for a myriad of cellular processes, including neurotransmission, muscle contraction, and gene expression. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to many avenues of biological research. Fluo-3, a fluorescent indicator developed by Nobel laureate Roger Y. Tsien, emerged as a transformative tool for these measurements.[1]

Fluo-3 belongs to a class of indicators that are essentially non-fluorescent in their calcium-free state but exhibit a dramatic increase in fluorescence intensity upon binding to Ca²⁺.[1][2] This property provides a high-contrast signal, enabling the detection of subtle Ca²⁺ release events, famously termed "calcium sparks."[1] Its excitation spectrum is compatible with the 488 nm argon-ion laser line, making it widely accessible for use in flow cytometry and confocal microscopy.[1][3][4]

This guide will focus on the salt forms of Fluo-3 (e.g., sodium or potassium salt), which are the active, Ca²⁺-binding forms of the indicator. These are distinct from the cell-permeant acetoxymethyl (AM) ester form, which is used to load the dye into intact cells and is subsequently hydrolyzed by intracellular esterases to the active salt form.[1][4][5] Understanding the properties of the salt form is crucial for in vitro calibrations and for interpreting data from cell-based assays.

Core Mechanism and Spectral Properties

The functionality of Fluo-3 is rooted in its molecular structure, which incorporates a Ca²⁺ chelating moiety based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) linked to a fluorescein-like fluorophore.

The Chelation-Fluorescence Coupling

The binding of a Ca²⁺ ion to the BAPTA portion of the molecule induces a conformational change that significantly enhances the quantum yield of the fluorophore. In the absence of Ca²⁺, Fluo-3 is largely non-fluorescent.[4] Upon saturation with Ca²⁺, the fluorescence intensity can increase by a factor of 40 to over 100.[2][6][7][8] This large dynamic range is a key advantage for high-contrast imaging applications.[9]

Caption: Fluo-3 Calcium Binding Mechanism.

Absorption and Emission Spectra

The defining characteristic of Fluo-3 is its absorption maximum, which dictates the optimal excitation wavelength. For the Ca²⁺-bound form, the absorption maximum (λ_abs) is 506 nm .[3][4][6][7] This makes it exceptionally well-suited for excitation by the common 488 nm laser line found in most flow cytometers and confocal microscopes.[1][6][8]

Upon excitation, the Ca²⁺-bound Fluo-3 fluoresces, with an emission maximum (λ_em) at approximately 526 nm (green).[3][4][6][7] It is critical to note that, unlike ratiometric indicators such as Fura-2, Fluo-3 does not exhibit a significant wavelength shift upon Ca²⁺ binding; the change is almost entirely in fluorescence intensity.[7][8]

Quantitative Spectroscopic Parameters

For advanced applications and assay validation, understanding the quantitative properties of Fluo-3 is essential. These parameters are typically determined under specific buffer conditions (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 at 22°C).[6]

| Parameter | Value | Significance for Researchers |

| Absorption Maximum (λ_abs) | 506 nm[3][4][6] | Aligns well with 488 nm laser lines for efficient excitation. |

| Emission Maximum (λ_em) | ~526 nm[3][4][6] | Dictates the selection of emission filters (e.g., FITC filter sets). |

| Dissociation Constant (K_d) | ~390 nM[4][6][8][10] | Indicates the Ca²⁺ concentration at which half the indicator is bound. Fluo-3's moderate affinity is suitable for measuring typical cytosolic Ca²⁺ transients without excessive buffering of resting Ca²⁺ levels.[4][10] |

| Molar Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ at 506 nm[7][11][12] | A measure of how strongly the molecule absorbs light, contributing to its brightness. |

| Quantum Yield (QY) | ~0.15 (Ca²⁺-saturated)[4][11] | Represents the efficiency of converting absorbed photons into emitted fluorescent photons. |

| Fluorescence Fold-Increase | >100-fold[4][6][8] | The substantial increase in signal upon Ca²⁺ binding provides a large dynamic range and high signal-to-noise ratio. |

Note: These values, particularly the K_d, can be influenced by the cellular environment, including pH, temperature, and protein binding.[4][7][10]

Experimental Design and Protocols: A Self-Validating Approach

The reliability of data generated with Fluo-3 hinges on meticulous experimental design and execution. The following protocols are designed as self-validating systems, incorporating controls to ensure data integrity.

In Vitro Calibration of Fluo-3 Sodium Salt

This protocol is essential for determining the K_d of Fluo-3 in your specific experimental buffer and for generating a standard curve to quantify [Ca²⁺] from fluorescence intensity. It is performed using the membrane-impermeant salt form of the dye.

Principle: By measuring the fluorescence of Fluo-3 in a series of buffers with precisely known Ca²⁺ concentrations (using a Ca²⁺/EGTA buffering system), a calibration curve can be constructed. This allows for the determination of minimum fluorescence (F_min), maximum fluorescence (F_max), and the K_d.

Materials:

-

Fluo-3 pentasodium or pentapotassium salt

-

Calcium Calibration Buffer Kit (or homemade buffers with varying free [Ca²⁺])

-

Fluorometer or microplate reader with appropriate excitation/emission filters (e.g., Ex: 488 nm, Em: 526 nm)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

-

Prepare a Fluo-3 Stock Solution: Dissolve the Fluo-3 salt in anhydrous DMSO to a concentration of 1-5 mM. Store this stock solution desiccated and protected from light at -20°C.[7]

-

Prepare Calibration Buffers: Use a commercial kit or prepare a series of buffers containing a constant concentration of EGTA and varying total calcium to achieve a range of free [Ca²⁺] from 0 nM to >10 µM.

-

Prepare Working Solutions: Dilute the Fluo-3 stock solution into each calibration buffer to a final concentration of ~1 µM.

-

Measure F_min: Read the fluorescence intensity of the Fluo-3 solution in the zero-calcium buffer (containing EGTA but no added Ca²⁺). This value represents F_min.

-

Measure F_max: Read the fluorescence intensity of the Fluo-3 solution in the saturating-calcium buffer (e.g., >10 µM Ca²⁺). This value represents F_max.

-

Measure Intermediate Points: Read the fluorescence intensity (F) for all intermediate calcium concentrations.

-

Calculate [Ca²⁺]: The free calcium concentration can be calculated for any experimental sample using the Grynkiewicz equation: [Ca²⁺]_free = K_d * [(F - F_min) / (F_max - F)] [7] The K_d itself can be determined from the calibration curve as the concentration of Ca²⁺ that yields a fluorescence intensity of (F_max + F_min) / 2.

Caption: Workflow for In Vitro Fluo-3 Calibration.

Cell Loading with Fluo-3 AM for Intracellular Measurement

While this guide focuses on the salt form, understanding the proper loading of its precursor, Fluo-3 AM, is essential for cellular assays. The goal is to achieve sufficient cytosolic concentration of the active Fluo-3 salt with minimal compartmentalization into organelles.

Principle: The lipophilic AM ester group allows Fluo-3 AM to passively diffuse across the cell membrane.[1] Inside the cell, ubiquitous esterases cleave the AM groups, trapping the now membrane-impermeant and Ca²⁺-sensitive Fluo-3 salt in the cytoplasm.[1][5]

Step-by-Step Methodology:

-

Prepare Loading Buffer: Dilute a 1-5 mM Fluo-3 AM stock solution in DMSO into a buffered physiological medium (e.g., HBSS or KRH) to a final working concentration of 1-5 µM.[7][13] To prevent aggregation, the non-ionic detergent Pluronic F-127 can be added to the loading buffer (final concentration ~0.02%).[2][13]

-

Cell Incubation: Replace the cell culture medium with the Fluo-3 AM loading buffer and incubate the cells for 15-60 minutes at 20-37°C, protected from light.[14][15]

-

Wash and De-esterification: Wash the cells twice with indicator-free medium to remove extracellular dye.[2][14]

-

Incubation: Incubate the cells for an additional 30 minutes in fresh, dye-free medium to allow for complete de-esterification of the Fluo-3 AM to its active salt form.[14][16]

-

Measurement: Proceed with fluorescence measurement using a microscope, plate reader, or flow cytometer with settings appropriate for Fluo-3 (Ex: ~488 nm, Em: ~526 nm).[2][13]

Troubleshooting and Advanced Considerations

-

Low Signal/Poor Loading: Ensure the Fluo-3 AM stock in DMSO is anhydrous, as moisture can hydrolyze the AM ester, rendering it unable to enter cells.[7] Optimize loading time, temperature, and dye concentration. The use of Pluronic F-127 is highly recommended to aid solubilization.[2]

-

High Background/Compartmentalization: This often results from using too high a dye concentration or incubating at 37°C for too long.[7] Reduce the dye concentration and/or lower the incubation temperature.[7][14] In some cases, the organic anion transport inhibitor probenecid can be used to reduce dye leakage from the cells.[12]

-

Photodamage: Fluo-3's excitation in the visible spectrum (488 nm) is generally less phototoxic to cells than UV-excitable indicators, which is a significant advantage.[2] However, minimize light exposure where possible.

-

Salt Form vs. AM Ester: Remember that the salt forms (sodium, potassium) are membrane-impermeant and are used for in vitro calibration or must be loaded into cells via microinjection or electroporation.[9][15] The AM ester is used for loading cells via incubation.[1][2]

Conclusion

Fluo-3 sodium salt and its cell-permeant AM ester remain indispensable tools for investigating cellular calcium dynamics. Its key advantages—a large fluorescence increase upon Ca²⁺ binding, an absorption maximum compatible with standard 488 nm laser lines, and lower phototoxicity compared to UV-excitable dyes—ensure its continued relevance in research and drug discovery.[6][8] By understanding its core spectral properties and implementing robust, self-validating experimental protocols, researchers can harness the full power of Fluo-3 to generate accurate and reproducible data on the intricate signaling pathways governed by calcium.

References

-

Bertin Bioreagent. (n.d.). Fluo-3 (sodium salt) - Biochemicals. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM. Retrieved from [Link]

-

Enzo Life Sciences. (n.d.). Fluo-3, AM. Retrieved from [Link]

-

Paredes, R. M., et al. (2008). Chemical Calcium Indicators. Methods, 46(3), 143–151. Retrieved from [Link]

-

ION Biosciences. (n.d.). Fluo-3 K⁺ Salt. Retrieved from [Link]

-

Wikipedia. (2023). Fluo-3. Retrieved from [Link]

-

Eschenhagen, T., et al. (2012). A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes. Cold Spring Harbor Protocols, 2012(4). Retrieved from [Link]

-

ResearchGate. (2025). [Troubleshooting] What is the difference between Fluo-3 and Fluo-3 AM, fluorescent chelators for Ca2+?. Retrieved from [Link]

-

protocols.io. (2022). Fluo-3-AM Assay. Retrieved from [Link]

-

ResearchGate. (2012). Fluo-3/AM staining and detection in live cells. Retrieved from [Link]

-

YouTube. (2018). Fluorescence Quantum Yield and Lifetime. Retrieved from [Link]

Sources

- 1. Fluo-3 - Wikipedia [en.wikipedia.org]

- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 3. Fluo-3 (sodium salt) - Biochemicals - CAT N°: 20404 [bertin-bioreagent.com]

- 4. Fluo-3 | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 12. biotium.com [biotium.com]

- 13. Fluo-3-AM Assay [protocols.io]

- 14. abpbio.com [abpbio.com]

- 15. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluo-3 Cell-Impermeant Salt: Structure, Application, and Quantitative Analysis

This guide provides a comprehensive technical overview of the Fluo-3 cell-impermeant salt, a cornerstone tool for quantitative calcium biology. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, rationale for experimental design, and best practices for achieving robust and reproducible results.

The Molecular Logic of Fluo-3: A Tale of Two Forms

The utility of any chemical probe lies in its rational design. Fluo-3, developed by Roger Y. Tsien and colleagues, is a prime example of targeted chemical engineering to answer a specific biological question: how to visualize intracellular calcium dynamics with visible light.[1] Its architecture consists of two key functional domains:

-

A BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) core : This moiety acts as a highly selective chelator for divalent cations, with a particular affinity for Ca²⁺.

-

A fluorescein-like fluorophore : This component provides the molecule with its advantageous spectral properties, namely excitation by the common 488 nm argon-ion laser line.[2]

Fluo-3 exists in two principal forms, and understanding their distinction is critical for proper experimental design. The most commonly used form is the Fluo-3 Acetoxymethyl (AM) ester . This version is rendered lipophilic by the addition of AM ester groups, which mask the charged carboxylates of the BAPTA cage. This modification allows the molecule to passively diffuse across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups, liberating the active, charged form of Fluo-3. This clever mechanism effectively traps the indicator inside the cell.[1][3]

This guide, however, focuses on the second form: the Fluo-3 cell-impermeant salt , most commonly available as a pentapotassium or pentasodium salt.

The Chemical Structure of Impermeability

The active, calcium-sensing form of Fluo-3 is a polyanionic molecule with five carboxylate groups. In the salt form (e.g., pentapotassium salt), these negatively charged groups are ionically bonded to counterions (K⁺). This net charge makes the molecule highly polar and hydrophilic, preventing it from passively crossing the hydrophobic lipid bilayer of the cell membrane. This is why it is termed "cell-impermeant."

-

IUPAC Name: 2,2′-{[2-(2-{2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetic acid, pentapotassium salt

-

Molecular Formula (Pentapotassium Salt): C₃₆H₂₅Cl₂K₅N₂O₁₃[4]

-

Molecular Weight (Pentapotassium Salt): ~960 g/mol [4]

Caption: Structure of Fluo-3 Pentapotassium Salt.

Mechanism of Calcium Detection

The fluorescence of Fluo-3 is intrinsically linked to its conformation, which is dictated by the binding of Ca²⁺. In the absence of calcium, the molecule exists in a state where its quantum yield is extremely low, rendering it virtually non-fluorescent.[5] Upon binding of a Ca²⁺ ion, the BAPTA chelator undergoes a conformational change. This change alters the electronic environment of the linked fluorophore, resulting in a dramatic, over 100-fold increase in fluorescence intensity upon saturation.[2]

This mechanism is a single-wavelength event; unlike ratiometric indicators such as Fura-2, Fluo-3 does not exhibit a shift in its excitation or emission wavelength maxima upon calcium binding.[6] This property simplifies instrumentation but places greater importance on precise dye concentration and stable illumination for quantitative measurements.

Caption: Fluo-3 fluorescence activation by Ca²⁺ binding.

Physicochemical and Spectral Properties

A successful experiment relies on understanding the quantitative properties of the probe. The key parameters for the active (hydrolyzed) form of Fluo-3 are summarized below.

| Property | Value | Significance for Experimental Design |

| Dissociation Constant (Kd) | ~390 - 450 nM[4][5] | Defines the optimal concentration range for Ca²⁺ detection. Well-suited for measuring typical cytosolic Ca²⁺ transients from resting levels (~100 nM) into the micromolar range. |

| Excitation Maximum (λex) | ~506 nm[4] | Compatible with the highly common 488 nm laser line, making it accessible for most confocal microscopes and flow cytometers. |

| Emission Maximum (λem) | ~526 nm[4] | Emits in the green channel, compatible with standard FITC/GFP filter sets. |

| Molar Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ at 506 nm[4] | Indicates strong light absorption, contributing to the brightness of the probe. |

| Quantum Yield (QY) | ~0.15 (Ca²⁺-saturated)[5] | A moderate quantum yield upon saturation contributes to a bright signal. The key is the large dynamic range from its near-zero basal fluorescence. |

| Solubility | Water (pH > 6), DMSO[4] | The salt form is readily soluble in aqueous buffers, ideal for preparing stock solutions for calibration or direct loading. |

Expert Insight: The Kd of Fluo-3 is not an absolute constant. It is sensitive to experimental conditions such as pH, temperature, ionic strength, and protein binding.[5] In the protein-rich environment of the cytosol, the effective Kd can be significantly higher (weaker affinity) than values determined in simple buffers.[7] For the most accurate quantitative data, an in situ or in vitro calibration under conditions mimicking the cellular environment is essential.

Core Applications of the Cell-Impermeant Salt

The inability of the Fluo-3 salt to cross cell membranes is not a limitation but a feature that enables two critical applications: in vitro calibration and controlled intracellular loading.

Gold-Standard In Vitro Calcium Calibration

To convert arbitrary fluorescence units into precise molar concentrations of Ca²⁺, a calibration curve must be generated. The Fluo-3 salt is the ideal reagent for this, as its concentration can be precisely controlled in a cell-free system. This is accomplished using Ca²⁺-EGTA buffers, which provide a range of known free Ca²⁺ concentrations.

The relationship between fluorescence and Ca²⁺ concentration is described by the equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where:

-

Kd is the dissociation constant.

-

F is the fluorescence intensity of the sample.

-

Fmin is the fluorescence intensity in the absence of Ca²⁺ (zero-calcium buffer).

-

Fmax is the fluorescence intensity at Ca²⁺ saturation (high-calcium buffer).

Caption: Workflow for in vitro Ca²⁺ calibration using Fluo-3 salt.

This protocol describes the preparation of calibration standards by mixing two primary buffers.[3][8]

Reagents & Materials:

-

Fluo-3 pentapotassium salt

-

Buffer A: Zero Free Calcium Buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Buffer B: High Free Calcium Buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

High-purity water

-

Calibrated pH meter

-

Spectrofluorometer

Procedure:

-

Prepare Fluo-3 Stock: Dissolve the Fluo-3 salt in high-purity water to create a 1 mM stock solution. Store frozen and protected from light.[1]

-

Prepare Fmin Sample: In a fluorometer cuvette, add an aliquot of the Fluo-3 stock solution to Buffer A to achieve a final concentration of 1-10 µM. Mix thoroughly.

-

Measure Fmin: Place the cuvette in the spectrofluorometer, set the excitation to ~506 nm and emission to ~526 nm, and record the fluorescence intensity. This value is Fmin .

-

Prepare Fmax Sample: In a separate cuvette, add the same aliquot of Fluo-3 stock to Buffer B for the same final concentration.

-

Measure Fmax: Record the fluorescence of this sample under identical instrument settings. This value is Fmax .

-

Create Intermediate Standards: Generate a series of standards by mixing Buffer A and Buffer B in precise ratios as shown in the table below to achieve known free Ca²⁺ concentrations. Add the same amount of Fluo-3 to each.

| Volume of Buffer A (mL) | Volume of Buffer B (mL) | Approx. Free [Ca²⁺] (nM) at pH 7.2 |

| 10.0 | 0.0 | 0 |

| 9.0 | 1.0 | 17 |

| 8.0 | 2.0 | 38 |

| 7.0 | 3.0 | 65 |

| 6.0 | 4.0 | 100 |

| 5.0 | 5.0 | 150 |

| 4.0 | 6.0 | 225 |

| 3.0 | 7.0 | 350 |

| 2.0 | 8.0 | 600 |

| 1.0 | 9.0 | 1350 |

| 0.0 | 10.0 | 39000 |

-

Measure and Plot: Measure the fluorescence (F) for each intermediate standard and plot F versus [Ca²⁺] to visualize the calibration curve.

Controlled Intracellular Loading

For certain applications, particularly in electrophysiology, bypassing the AM ester loading step is desirable. Direct introduction of the Fluo-3 salt via a patch pipette ensures a known indicator concentration in the cytosol and avoids potential artifacts from incomplete hydrolysis or compartmentalization of the AM ester form.

Reagents & Materials:

-

Fluo-3 pentapotassium salt

-

Standard intracellular (pipette) solution (e.g., 130 mM KCl, 5 mM NaCl, 10 mM HEPES, 11 mM EGTA, pH 7.3)[9]

-

Patch-clamp rig with amplifier and data acquisition system

-

Fluorescence microscope

Procedure:

-

Prepare Pipette Solution: Prepare your standard intracellular solution. The osmolarity should be slightly lower than the extracellular solution (e.g., 260-280 mOsm).

-

Add Fluo-3 Salt: Dissolve the Fluo-3 pentapotassium salt directly into the filtered intracellular solution to a final concentration of 50-200 µM. The optimal concentration is a balance between achieving sufficient signal and minimizing exogenous Ca²⁺ buffering.

-

Protect from Light: Wrap the syringe containing the Fluo-3 solution in aluminum foil to prevent photobleaching.

-

Back-fill Pipette: Back-fill a borosilicate glass patch pipette with the Fluo-3-containing intracellular solution.

-

Establish Whole-Cell Configuration: Approach a target cell and establish a gigaohm seal. After achieving the seal, apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

-

Allow for Diffusion: Wait for 5-10 minutes to allow the Fluo-3 salt to diffuse from the pipette into the cell and equilibrate throughout the cytosol.

-

Begin Imaging: Commence simultaneous electrophysiological recording and fluorescence imaging of intracellular calcium dynamics.

Caption: Workflow for loading Fluo-3 salt via patch pipette.

Field-Proven Insights: Limitations and Best Practices

Trustworthiness through Self-Validation: A robust experimental design anticipates and mitigates potential sources of error.

-

Non-Ratiometric Nature: Since Fluo-3 is a single-wavelength indicator, the measured fluorescence intensity is directly proportional to the dye concentration. Variations in cell volume, dye loading (if using microinjection), or photobleaching can be misinterpreted as changes in [Ca²⁺]. It is crucial to keep illumination intensity and duration consistent across experiments.[10]

-

pH Sensitivity: The Ca²⁺ affinity (Kd) of BAPTA-based indicators is pH-dependent. A decrease in intracellular pH will increase the Kd (decrease affinity), causing an underestimation of the true [Ca²⁺] concentration.[5] Experiments that may involve significant pH shifts should be carefully controlled.

-

Temperature Sensitivity: The fluorescence of Fluo-3, particularly the Ca²⁺-bound form, decreases with increasing temperature.[11] The Kd is also temperature-dependent.[12] Maintain a constant temperature throughout experiments for comparable results.

-

Photobleaching: Like all fluorophores, Fluo-3 is susceptible to photobleaching (irreversible photodegradation) upon intense or prolonged illumination. To minimize this, use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio and limit exposure time by using neutral density filters or shuttering the light source between acquisitions.[4]

-

Selectivity: While highly selective for Ca²⁺, Fluo-3 can also bind other divalent cations like Mn²⁺ and Zn²⁺ with even higher affinity. If significant concentrations of these ions are expected, they could interfere with Ca²⁺ measurements.

Comparative Analysis: Fluo-3 in Context

| Indicator | Excitation/Emission (nm) | Kd for Ca²⁺ | Ratiometric | Key Advantage | Key Disadvantage |

| Fluo-3 | ~506 / 526 | ~390 nM[5] | No | Well-matched to 488 nm lasers; large fluorescence increase.[2] | Non-ratiometric; sensitive to dye concentration and photobleaching.[6] |

| Fluo-4 | ~494 / 516 | ~345 nM[13] | No | Brighter than Fluo-3 at 488 nm excitation, allowing lower dye concentrations.[13] | Same non-ratiometric limitations as Fluo-3. |

| Fura-2 | ~340 & 380 / 510 | ~145 nM | Yes (Excitation) | Ratiometric measurement is independent of dye concentration, path length, and photobleaching. | Requires UV excitation, which can cause phototoxicity and autofluorescence. |

| Indo-1 | ~350 / 405 & 485 | ~230 nM | Yes (Emission) | Ratiometric; good for fast kinetic measurements (e.g., flow cytometry). | Requires UV excitation; less suitable for standard microscopy. |

References

-

Princeton University. (2011, January 6). Calcium Calibration Buffer Kits. Retrieved from [Link]

- Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).

-

ION Biosciences. (n.d.). Fluo-3 K⁺ Salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluo-3. Retrieved from [Link]

- Ward, C. W., Salt, C., & O'Neill, S. C. (2012). A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes. Cell Calcium, 51(5), 376–385.

-

Interchim. (n.d.). Calcium Calibration kit, FluoProbes, 21527A, EGTA. Retrieved from [Link]

- Eberhard, M., & Erne, P. (1989). Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence.

-

ResearchGate. (n.d.). Effects of Temperature on Calcium-Sensitive Fluorescent Probes. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.math.princeton.edu [web.math.princeton.edu]

- 4. azolifesciences.com [azolifesciences.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Patch Clamp Protocol [labome.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. abpbio.com [abpbio.com]

Technical Guide: Fluo-3 Sodium Salt Fluorescence Quantum Yield

Topic: Fluo-3 Sodium Salt Fluorescence Quantum Yield Format: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary